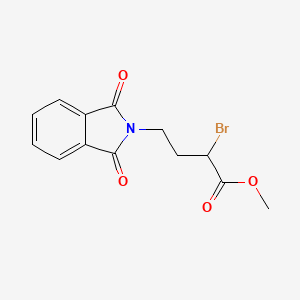

methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Description

Methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (CAS: 35294-53-2) is a brominated ester derivative incorporating a phthalimide (1,3-dioxoisoindoline) moiety. Its molecular formula is C₁₃H₁₂BrNO₄, with a molecular weight of 326.15 g/mol . The compound features a central butanoate chain substituted at the 2-position with bromine and at the 4-position with the phthalimide group. This structure confers unique reactivity due to the electron-withdrawing phthalimide and the bromine atom, which can act as a leaving group in substitution reactions.

Synthesis: The compound is synthesized via bromination of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid using thionyl chloride (SOCl₂) and bromine (Br₂), followed by esterification with methanol . The reaction requires prolonged reflux (up to 48 hours) and is monitored via LC-MS to ensure completion .

Properties

IUPAC Name |

methyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c1-19-13(18)10(14)6-7-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZODFRDZBXWPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate with structurally related phthalimide derivatives, focusing on molecular properties, synthesis, and biological activity.

Table 1: Structural and Molecular Comparison

Key Observations:

Functional Group Impact: The bromine atom in the target compound enhances its electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the non-brominated analog (CAS: 39739-03-2) . The aldehyde derivative (CAS: 133118-36-2) is more reactive due to the aldehyde’s propensity for condensation and oxidation reactions .

Synthetic Routes: Brominated analogs (e.g., target compound and butanoic acid derivative) require harsh bromination conditions (SOCl₂, Br₂, reflux) , whereas non-halogenated esters are synthesized via milder esterification . Sulfur-containing derivatives (e.g., ) involve thiol- or sulfonyl-based intermediates, differing significantly from brominated pathways.

Biological Activity :

- Phthalimide-nitrate hybrids (e.g., (1,3-dioxo-isoindol-2-yl)methyl nitrate) exhibit mutagenicity in AMES tests (0–4,803 revertants/μmol), with mutagenicity reduced by methyl spacers . The target compound’s bromine and ester groups may alter toxicity profiles, though direct mutagenicity data are unavailable.

- Phthalimide-GABA hybrids (e.g., 4-(1,3-dioxo-isoindol-2-yl)-N-(substituted phenyl)butanamides) show anticonvulsant activity . The target’s bromine could modulate such activity by altering steric or electronic interactions.

Table 2: Commercial and Stability Considerations

Biological Activity

Methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (CAS No. 35294-53-2) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₃H₁₂BrNO₄

- Molecular Weight : 326.14 g/mol

- Hazard Classification : Irritant

Biological Activity Overview

This compound exhibits various biological activities that may be attributed to its structural components. The compound's isoindole moiety is known for its involvement in several biological processes.

- Epigenetic Modulation : The compound may influence gene expression through epigenetic mechanisms such as DNA methylation and histone modification, similar to other compounds with isoindole structures .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could have anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which is crucial in conditions like arthritis and other inflammatory diseases .

- Antioxidant Activity : The presence of the dioxo group in the structure suggests potential antioxidant properties, which can protect cells from oxidative stress and may contribute to its therapeutic effects in neurodegenerative diseases .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of related isoindole derivatives and observed significant inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages. While specific data on this compound is limited, the structural similarity suggests potential efficacy in reducing inflammation .

Case Study 2: Epigenetic Regulation

Research into compounds with similar structures has shown that they can act as histone deacetylase inhibitors (HDACi), leading to altered gene expression profiles associated with cancer progression. This compound may exhibit similar properties, warranting further investigation into its role in cancer therapy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.